![molecular formula C14H18O4 B11770230 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11770230.png)
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a complex organic compound with a unique structure that includes a benzoannulene core substituted with three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a benzoannulene precursor with methoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoannulene core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Applications De Recherche Scientifique
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets. The methoxy groups and the benzoannulene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
Uniqueness
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the specific arrangement of methoxy groups and the benzoannulene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O4/c1-16-12-8-10-9(6-4-5-7-11(10)15)13(17-2)14(12)18-3/h8H,4-7H2,1-3H3 |
Clé InChI |
WNASTWPOTVSCRB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2CCCCC(=O)C2=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


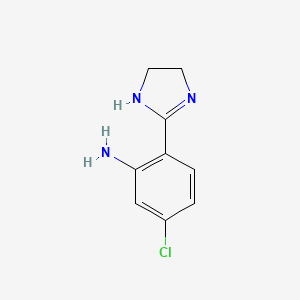

![3,5-Dimethylbenzo[d]isoxazole](/img/structure/B11770180.png)
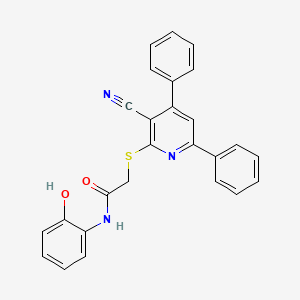

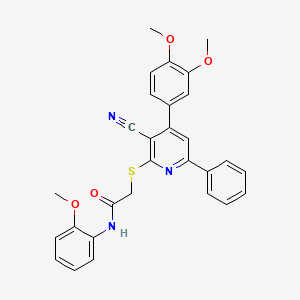
![(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B11770201.png)

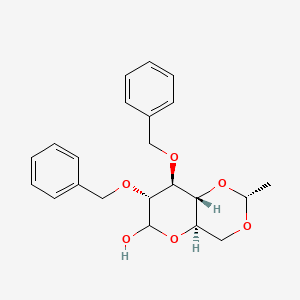

![7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11770215.png)
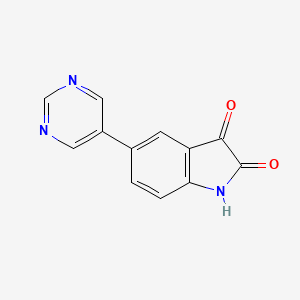
![2-Methoxy-4-nitrodibenzo[b,d]furan](/img/structure/B11770225.png)

